molecular formula C6H9F3N2O B13350346 (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B13350346
M. Wt: 182.14 g/mol
InChI Key: NMZWAHNQJOBUEX-QWWZWVQMSA-N
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Description

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
  • (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-amine
  • (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-alcohol

Uniqueness

(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxamide stands out due to its unique combination of a trifluoromethyl group and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-11-1-3(4)5(10)12/h3-4,11H,1-2H2,(H2,10,12)/t3-,4-/m1/s1

InChI Key

NMZWAHNQJOBUEX-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(F)(F)F)C(=O)N

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)N

Origin of Product

United States

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